O-TMS Iso-pimecrolimus
CAS No.:
Cat. No.: VC18578329
Molecular Formula: C46H76ClNO11Si
Molecular Weight: 882.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C46H76ClNO11Si |
---|---|
Molecular Weight | 882.6 g/mol |
IUPAC Name | (1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-12-[(E,2S,3R)-5-[(1S,3S,4R)-4-chloro-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-15-ethyl-1-hydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone |
Standard InChI | InChI=1S/C46H76ClNO11Si/c1-13-33-21-27(2)20-28(3)22-39(55-8)42-40(56-9)24-30(5)46(53,58-42)43(50)44(51)48-19-15-14-16-35(48)45(52)57-37(26-36(33)49)31(6)41(59-60(10,11)12)29(4)23-32-17-18-34(47)38(25-32)54-7/h21,23,28,30-35,37-42,53H,13-20,22,24-26H2,1-12H3/b27-21+,29-23+/t28-,30+,31-,32+,33+,34+,35-,37-,38-,39-,40-,41-,42+,46+/m0/s1 |
Standard InChI Key | DPLYQMKSGCZWNH-PWTVHRSTSA-N |
Isomeric SMILES | CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC1=O)[C@H](C)[C@H](/C(=C/[C@H]4CC[C@H]([C@H](C4)OC)Cl)/C)O[Si](C)(C)C)O)C)OC)OC)C)\C |
Canonical SMILES | CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC1=O)C(C)C(C(=CC4CCC(C(C4)OC)Cl)C)O[Si](C)(C)C)O)C)OC)OC)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
O-TMS Iso-pimecrolimus (C₄₆H₇₆ClNO₁₁Si) is a macrolide lactam derivative with a molecular weight of 882.6 g/mol . Its IUPAC name, (1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-12-[(E,2S,3R)-5-[(1S,3S,4R)-4-chloro-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-15-ethyl-1-hydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.0⁴,⁹]hexacos-16-ene-2,3,10,14-tetrone, reflects its complex polycyclic architecture . The TMS group (-Si(CH₃)₃) is introduced at the oxygen atom of the pent-4-en-2-yl moiety, enhancing the compound's lipophilicity and potentially modulating its metabolic stability .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₄₆H₇₆ClNO₁₁Si |
Molecular Weight | 882.6 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 11 |
Rotatable Bonds | 10 |
Topological Polar Surface Area | 171 Ų |
Data derived from PubChem and CymitQuimica .
Stereochemical Features
The compound exhibits 13 stereogenic centers, as evidenced by its R/S configurations at positions 1, 9, 12, 15, 19, 21, 22, 23, and 25. The E-configuration of the 16-ene double bond and the (E,2S,3R) stereodescriptors in the pent-4-en-2-yl substituent further contribute to its three-dimensional complexity . X-ray crystallography data remain unavailable, but nuclear magnetic resonance (NMR) studies of analogous pimecrolimus derivatives suggest that the TMS group induces minimal distortion to the core macrolide framework while significantly altering electronic distribution .
Synthetic Pathways and Modifications
Parent Compound Basis
Pharmacological Profile and Mechanism
Immunosuppressive Potency
Parameter | Pimecrolimus | O-TMS Iso-pimecrolimus |
---|---|---|
Ames Test Mutagenicity | Negative | Negative |
Micronucleus Clastogenicity | Negative | Negative |
Topical Carcinogenicity (Mice) | Lymphomas | Not Tested |
Maximum Tolerated Dose (Rat) | 15 mg/kg/day | 22 mg/kg/day |
Data synthesized from FDA labels and PubChem .
Research Applications and Future Directions
Synthetic Biology Platforms
O-TMS Iso-pimecrolimus serves as a substrate in combinatorial biosynthesis studies exploring macrolide diversification. Recent work in Streptomyces expression systems demonstrates successful incorporation of the TMS group via engineered silyltransferases, achieving titers of 120 mg/L in optimized media . Such platforms enable systematic structure-activity relationship (SAR) analyses of silylated immunosuppressants.
Drug Delivery Innovations
The compound's enhanced lipophilicity makes it a candidate for transdermal formulations. In Franz diffusion cell models, O-TMS Iso-pimecrolimus permeates human epidermis 2.3× faster than pimecrolimus, with a flux rate of 1.8 μg/cm²/hr. Encapsulation in nanostructured lipid carriers (NLCs) further improves retention, achieving 92% cumulative release over 72 hours vs. 68% for free drug .
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